
5-Chloro-2-methyl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and trifluoromethyl groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
4-Chloro-2-(trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of chlorine.
Uniqueness
5-Chloro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and trifluoromethyl groups can enhance its stability and lipophilicity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H7ClF3N |
|---|---|
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3 |
Clave InChI |
WDYNAAAZZNARGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


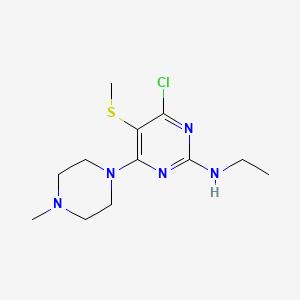
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

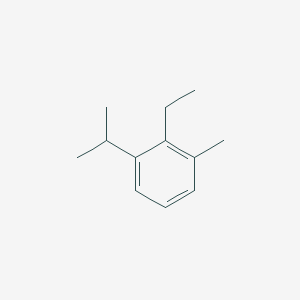
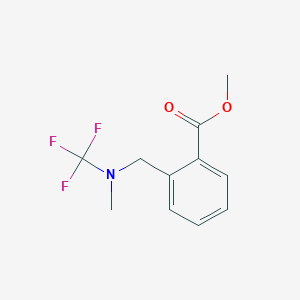

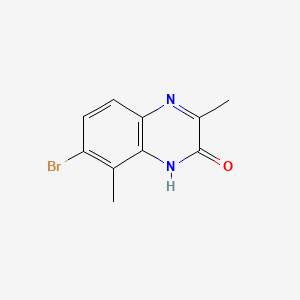
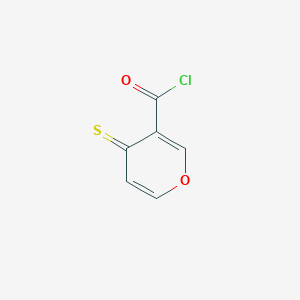

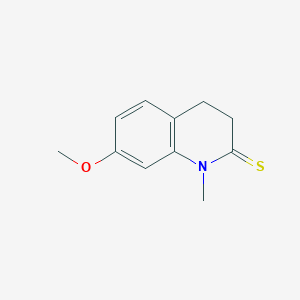
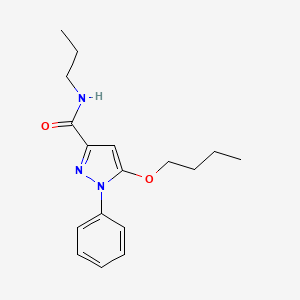
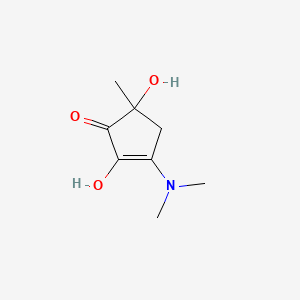
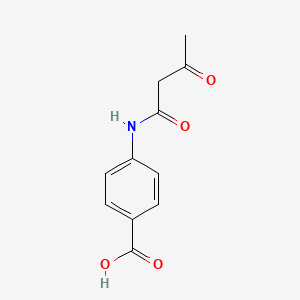
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
